molecular formula C11H16N2 B1361574 2-(2-Pyrrolidinoethyl)Pyridine CAS No. 6311-90-6

2-(2-Pyrrolidinoethyl)Pyridine

Cat. No.: B1361574
CAS No.: 6311-90-6
M. Wt: 176.26 g/mol
InChI Key: OXEFHEYEQUISKC-UHFFFAOYSA-N
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Description

2-(2-Pyrrolidinoethyl)pyridine is a nitrogen-containing heterocyclic compound of interest in chemical synthesis and pharmaceutical research. It belongs to a class of pyridine derivatives whose members are frequently explored as key intermediates and building blocks in the development of bioactive molecules . Pyridine and pyrrolidine-based structures are prevalent in medicinal chemistry, often incorporated into molecules to fine-tune properties like biochemical potency, metabolic stability, and cellular permeability . Researchers value this compound for its potential as a precursor or intermediate in organocatalysis and the synthesis of more complex molecular architectures. As a secondary amine, it can participate in various chemical transformations. This product is provided for research and development purposes in a high-purity form. It is essential to consult the product's Safety Data Sheet (SDS) before use. This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)pyridine
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InChI

InChI=1S/C11H16N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h1-2,5,7H,3-4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OXEFHEYEQUISKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
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DSSTOX Substance ID

DTXSID60285694
Record name 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine
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Molecular Weight

176.26 g/mol
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CAS No.

6311-90-6
Record name 2-(2-(1-Pyrrolidinyl)ethyl)pyridine
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Record name 2-[2-(Pyrrolidin-1-yl)ethyl]pyridine
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Record name 2-(2-PYRROLIDINOETHYL)PYRIDINE
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Record name 2-(2-(1-PYRROLIDINYL)ETHYL)PYRIDINE
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Synthetic Methodologies for 2 2 Pyrrolidinoethyl Pyridine and Analogous Structures

Direct Synthesis Approaches to 2-(2-Pyrrolidinoethyl)Pyridine

The direct synthesis of this compound involves connecting the pre-formed pyridine (B92270) and pyrrolidine (B122466) rings through a two-carbon ethyl linker. Key strategies include alkylation reactions and the conjugate addition to vinylpyridines.

Alkylation Reactions in the Formation of the this compound Scaffold

Alkylation reactions provide a straightforward route to the target scaffold by forming a crucial carbon-carbon or carbon-nitrogen bond. A common strategy involves the alkylation of a carbanion generated from a methyl-substituted pyridine. For instance, the metallation of a 2-alkylpyridine followed by reaction with an electrophile containing the pyrrolidine moiety is an effective method.

One documented procedure involves the reaction of 2-benzylpyridine (B1664053) with N-(2-chloroethyl)pyrrolidine using phenyllithium (B1222949) as the condensing agent. acs.org This approach generates a carbanion on the carbon adjacent to the pyridine ring, which then displaces the chloride from the pyrrolidine derivative. A similar reaction has been described for the alkylation of 2-picoline, demonstrating the utility of this method for creating a carbon-ethyl-nitrogen bridge from the pyridine's 2-position. acs.org

Table 1: Alkylation of 2-Substituted Pyridines with Pyrrolidine-Containing Electrophiles

Pyridine Substrate Condensing Agent Electrophile Product Yield Reference

This table illustrates an analogous alkylation reaction demonstrating the synthetic principle.

Strategic Assembly of Pyridine and Pyrrolidine Moieties via Ethyl Linkage

A highly effective and atom-economical method for assembling the this compound structure is the conjugate addition (Michael addition) of pyrrolidine to 2-vinylpyridine (B74390). This reaction takes advantage of the electron-withdrawing nature of the pyridine ring, which activates the vinyl group for nucleophilic attack by the secondary amine.

This pyridylethylation has been utilized in the synthesis of various biologically active molecules. thieme-connect.com The reaction can be performed under various conditions, from refluxing in a suitable solvent like ethanol (B145695) to being catalyzed by metal complexes. thieme-connect.combakhtiniada.ru For example, complexes of magnesium and calcium have been shown to catalyze the addition of pyrrolidine to 2-vinylpyridine at room temperature, yielding the anti-Markovnikov product, this compound. bakhtiniada.ru Similarly, the condensation of 4-vinylpyridine (B31050) with pyrrolidine has been successfully carried out by refluxing the components in the absence of a solvent. cdnsciencepub.com

Table 2: Conjugate Addition of Amines to Vinylpyridines

Vinylpyridine Amine Catalyst/Conditions Product Reference
2-Vinylpyridine Pyrrolidine (dpp-bian)Mg(thf)₃, Room Temp. This compound bakhtiniada.ru
4-Vinylpyridine Pyrrolidine Reflux, 6 hours 4-(2-Pyrrolidinoethyl)Pyridine cdnsciencepub.com
2-Vinylpyridine Diethylamine No solvent, sealed tube 2-(2-Diethylaminoethyl)Pyridine cdnsciencepub.com

General Pyridine Ring Synthesis Methodologies Applicable to 2-Substituted Pyridines

While direct methods are often preferred, the synthesis of the core 2-substituted pyridine ring from acyclic precursors is fundamental in heterocyclic chemistry. These methods provide access to a wide array of pyridine derivatives that can serve as intermediates for more complex structures like this compound.

Condensation Reactions in Pyridine Formation

Condensation reactions are a cornerstone of pyridine synthesis, involving the formation of the heterocyclic ring from simpler, non-cyclic building blocks.

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.orgorganic-chemistry.org The driving force for this aromatization step is the formation of the stable aromatic ring. wikipedia.org

While the traditional Hantzsch synthesis yields symmetrically substituted pyridines, modifications can be employed to produce unsymmetrical products, including those with a substituent at the 2-position. This can be achieved by using different β-dicarbonyl compounds or by employing a stepwise approach. The mechanism involves key intermediates formed through Knoevenagel condensation and enamine formation, which then condense and cyclize. organic-chemistry.orgscribd.com Modern variations have focused on developing more environmentally friendly conditions, such as using aqueous micelles or ionic liquids. wikipedia.orgorganic-chemistry.org

Table 3: Key Features of the Hantzsch Pyridine Synthesis

Feature Description Reference(s)
Reactants Aldehyde, 2 eq. β-ketoester, ammonia/ammonium acetate wikipedia.org
Initial Product 1,4-Dihydropyridine wikipedia.orgorganic-chemistry.org
Final Product Substituted Pyridine (after oxidation) wikipedia.orgorganic-chemistry.org

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C double bond. wikipedia.org This reaction is a fundamental step within the Hantzsch synthesis, where it is responsible for forming the α,β-unsaturated carbonyl intermediate. chemtube3d.comwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org Studies have also demonstrated that Knoevenagel condensation involving pyridinecarbaldehydes can proceed efficiently without a catalyst in an aqueous ethanol mixture, highlighting the activating role of the pyridine ring itself. bas.bg

Chichibabin Reactions: There are two important reactions named after Aleksei Chichibabin that are relevant to the synthesis of 2-substituted pyridines.

Chichibabin Pyridine Synthesis: This is a condensation reaction that forms the pyridine ring from aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org It is a versatile method for producing alkyl-substituted pyridines. For example, passing acetaldehyde (B116499) and ammonia over a heated oxide catalyst like alumina (B75360) or silica (B1680970) yields a mixture of 2-methylpyridine (B31789) (α-picoline) and 4-methylpyridine. wikipedia.org This provides a direct route to 2-substituted pyridines from simple, inexpensive starting materials. wikipedia.orgthieme.de

Chichibabin Amination Reaction: This reaction introduces an amino group onto the pyridine ring, typically at the 2-position, via nucleophilic aromatic substitution. slideshare.net The reaction involves treating pyridine with sodium amide (NaNH₂) in a solvent like liquid ammonia or xylene. wikipedia.org The mechanism proceeds through an addition-elimination pathway via a Meisenheimer-type intermediate. wikipedia.orgmyttex.net The resulting 2-aminopyridine (B139424) is a valuable synthetic intermediate, as the amino group can be converted into a variety of other substituents through diazotization followed by substitution reactions. myttex.net This makes it a powerful indirect method for accessing diverse 2-substituted pyridines.

Cycloaddition Strategies for Pyridine Ring Construction

Cycloaddition reactions represent a powerful approach to the synthesis of the pyridine ring, offering a convergent and often atom-economical pathway to this heterocyclic core.

Diels-Alder Reactions in Pyridine Synthesis

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be adapted for the construction of pyridine rings. acsgcipr.org These reactions typically involve a [4+2] cycloaddition between a diene and a dienophile to form a six-membered ring, which can then be aromatized to the pyridine system. acsgcipr.org While normal electron-demand Diels-Alder reactions for pyridine synthesis can be challenging due to unfavorable electronics, inverse-electron-demand versions have proven more successful. acsgcipr.org In these cases, an electron-poor diene, such as a 1,2,4-triazine (B1199460), reacts with an electron-rich dienophile. acsgcipr.orgwikipedia.org The initial cycloadduct often extrudes a small, stable molecule like nitrogen to facilitate aromatization. acsgcipr.org

A notable example is the Boger pyridine synthesis, which utilizes an inverse-electron demand Diels-Alder reaction between a 1,2,4-triazine and an enamine. wikipedia.orgbaranlab.org The enamine, often generated in situ from a ketone and a secondary amine like pyrrolidine, serves as the electron-rich dienophile. wikipedia.org The subsequent cycloaddition and loss of nitrogen gas lead to the formation of the pyridine ring. wikipedia.org

Another strategy involves the use of vinylallenes and sulfonyl cyanides in a [4+2] cycloaddition to generate highly substituted pyridines. acs.org The initial cycloadduct can be converted to the corresponding pyridine through heating or the addition of a base. acs.org Furthermore, the activation of pyridines with a π-basic tungsten complex can promote stereoselective Diels-Alder reactions with electron-deficient alkenes under mild conditions, yielding functionalized isoquinuclidines. nih.gov

Table 1: Examples of Diels-Alder Reactions in Pyridine Synthesis

DieneDienophileKey FeaturesResulting Structure
1,2,4-TriazineEnamineInverse-electron-demand, loss of N₂Substituted Pyridine
VinylalleneSulfonyl CyanideGenerates isopyridine intermediateHighly Substituted Pyridine
Tungsten-activated PyridineElectron-deficient AlkeneStereoselective, mild conditionsFunctionalized Isoquinuclidine
Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a two-step process that provides access to 2,3,6-trisubstituted pyridines. organic-chemistry.orgwikipedia.org The synthesis begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgjk-sci.com This intermediate then undergoes a heat-induced E/Z isomerization, followed by a cyclodehydration to yield the final pyridine product. organic-chemistry.org

A significant drawback of the original method is the high temperature required for the cyclodehydration step. organic-chemistry.org However, modifications using acid catalysis, such as with acetic acid or Amberlyst-15 ion-exchange resin, can significantly lower the required temperature. organic-chemistry.orgjk-sci.com For enamines that are difficult to prepare, a three-component reaction can be employed where the enamine is generated in situ from ammonium acetate. organic-chemistry.org

Table 2: Key Steps and Conditions in Bohlmann-Rahtz Pyridine Synthesis

StepReactantsConditionsIntermediate/Product
1. CondensationEnamine, Ethynylketone-Aminodiene
2. Isomerization & CyclodehydrationAminodieneHeat or Acid Catalyst (e.g., Acetic Acid, Amberlyst-15)2,3,6-Trisubstituted Pyridine

Ring Transformation and Expansion Routes

Ring transformation and expansion reactions offer alternative pathways to the pyridine nucleus, starting from other ring systems. One such strategy is the degenerate ring transformation (DRT) of pyridinium (B92312) salts. chinesechemsoc.org For instance, N-benzylpyridinium salts can undergo a superoxide (B77818) radical anion-triggered DRT, leading to the formation of C2-arylated nicotinaldehydes. chinesechemsoc.org This process involves ring opening, a 6π-electrocyclization, and subsequent aromatization to reconstruct the pyridine core. chinesechemsoc.org

Ring expansion of five-membered rings, such as pyrroles, provides another route to pyridines. researchgate.net This can be achieved through the insertion of a single carbon atom. researchgate.net For example, the reaction of pyrroles with aryl carbynyl cation equivalents can selectively generate 3-arylpyridines. researchgate.net Similarly, an oxidative amination process can convert cyclopentenone derivatives into pyridones, which are valuable precursors to pyridines. chemrxiv.org This one-pot reaction involves the formation of a silyl (B83357) enol ether, followed by nitrogen atom insertion mediated by a hypervalent iodine reagent and subsequent aromatization. chemrxiv.org

Synthesis of Pyrrolidine Moieties and Their Integration into Heterocyclic Systems

The pyrrolidine ring is a prevalent structural motif in many biologically active compounds and can be synthesized through various strategies.

Strategies for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring can be achieved through several established synthetic methods. osaka-u.ac.jp One of the most common approaches is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne. osaka-u.ac.jpresearchgate.net This method allows for the creation of a wide range of substituted pyrrolidines with good stereoselectivity. osaka-u.ac.jp

Intramolecular cyclization reactions are also powerful tools for pyrrolidine synthesis. osaka-u.ac.jp These can include the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jpresearchgate.net Multicomponent reactions (MCRs) offer an efficient route to pyrrolidine derivatives. tandfonline.com For instance, a one-pot reaction of aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. tandfonline.com Photocatalytic [3+2] cycloadditions of cyclopropyl (B3062369) ketones with hydrazones also provide access to structurally diverse pyrrolidine rings. researchgate.net

Pyrrolidine Synthesis via Ring Contraction of Pyridines

An intriguing and synthetically useful approach to the pyrrolidine skeleton is through the ring contraction of pyridines. osaka-u.ac.jpnih.gov This strategy is particularly attractive due to the abundance and low cost of pyridine starting materials. osaka-u.ac.jpnih.gov A photo-promoted ring contraction of pyridines with a silylborane has been reported to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpnih.gov The resulting products, such as 2-azabicyclo[3.1.0]hex-3-ene derivatives, are versatile synthons for functionalized pyrrolidines. osaka-u.ac.jpnih.govresearchgate.net

Another method involves the thermal ring contraction of hydroxamic acids derived from lactams. nih.gov This stereospecific reaction can be used to produce enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Table 3: Comparison of Pyrrolidine Synthesis via Ring Contraction

Starting MaterialReagentsKey FeaturesProduct Type
PyridineSilylborane, LightPhoto-promoted, forms bicyclic intermediateFunctionalized Pyrrolidine derivative
Lactam-derived Hydroxamic AcidHeatThermal, stereospecificEnantioenriched 2,2-disubstituted Pyrrolidine

Synthetic Approaches to Derivatized this compound Compounds

The derivatization of this compound can be systematically approached by considering the three main structural components of the molecule: the pyridine ring, the pyrrolidine ring, and the ethyl linker. Synthetic strategies are often designed to either modify the parent molecule or, more commonly, to construct the desired analog from functionalized precursors.

Functionalization of the Pyridine Ring

The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and can be protonated or complexed under reaction conditions. gcwgandhinagar.com Consequently, specialized methods are required for its functionalization.

Pyridine N-Oxide Strategy A common and effective strategy involves the initial N-oxidation of the pyridine ring. Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents compared to the parent pyridine. semanticscholar.orgresearchgate.net This increased reactivity allows for a range of substitution reactions. Following the introduction of the desired functional group, the N-oxide can be readily deoxygenated to restore the pyridine ring. semanticscholar.org For instance, palladium-catalyzed alkenylation of pyridine N-oxides provides a route to 2-alkenylpyridines after a subsequent deoxygenation step. semanticscholar.orgresearchgate.net

Directed Metalation and C-H Functionalization Direct deprotonation of the pyridine ring can be achieved using strong bases, leading to metallated intermediates that can react with various electrophiles. While the acidity of the α-protons on the ethyl linker is higher, regioselective lithiation of the pyridine ring at the C-6 position can be accomplished using specialized reagents like [n]BuLiMe2N(CH2)2OLi aggregates. researchgate.net

More recent methods focus on transition-metal-catalyzed C-H functionalization, which avoids the need for pre-functionalized substrates. researchgate.net A notable approach for late-stage functionalization involves a sequence of C-H fluorination at the position alpha to the ring nitrogen, followed by a nucleophilic aromatic substitution (SNAr) of the installed fluoride. nih.gov This two-step process allows for the introduction of a wide variety of nucleophiles under mild conditions.

Table 1: Methodologies for Pyridine Ring Functionalization
MethodologyDescriptionKey FeaturesReference
N-Oxide ActivationOxidation of the pyridine nitrogen to an N-oxide, followed by electrophilic/nucleophilic substitution and subsequent deoxygenation.Enhances ring reactivity; allows for substitutions not possible on the parent pyridine. semanticscholar.org, researchgate.net
Directed ortho-MetalationRegioselective deprotonation of the ring (e.g., at C-6) using specific organolithium aggregates, followed by reaction with an electrophile.Provides access to specific regioisomers. researchgate.net
C-H Fluorination/SNArLate-stage functionalization via direct fluorination of the C-H bond α to nitrogen, followed by nucleophilic substitution of the fluoride.Mild conditions; broad scope of applicable nucleophiles (N, O, S, C). nih.gov
Cross-Coupling ReactionsTransition-metal-catalyzed reactions (e.g., Suzuki, Catellani) to form C-C bonds at various positions on the ring.Builds molecular complexity efficiently. organic-chemistry.org, nih.gov

Modifications of the Pyrrolidine Moiety

Ring-Closing Metathesis (RCM) Ring-closing metathesis is a powerful and widely used method for the synthesis of cyclic compounds, including substituted pyrrolidines. researchgate.net The reaction generally involves an acyclic diene or enyne precursor that cyclizes in the presence of a ruthenium catalyst, such as a Grubbs catalyst. acs.orgorganic-chemistry.org For example, diallylamine (B93489) derivatives can undergo RCM to form pyrrolidine rings in high yields under mild conditions. tandfonline.com Similarly, ring-closing enyne metathesis (RCEM) offers an atom-economical route to conjugated dienes embedded within a pyrrolidine structure. acs.orgnih.gov

Cycloaddition and Cyclization Reactions Other synthetic strategies include cycloaddition reactions and various intramolecular cyclizations. An enantioselective synthesis of 2,5-cis-disubstituted pyrrolidines can be achieved through a dynamic kinetic asymmetric transformation (DyKAT) involving racemic donor-acceptor cyclopropanes and aldimines. nih.gov Biocatalytic methods, such as using transaminases, can trigger the cyclization of ω-chloroketones to yield enantiopure 2-substituted pyrrolidines. acs.org A recently developed method involves a photo-promoted ring contraction of pyridines with silylborane to afford functionalized pyrrolidine derivatives. nih.gov

Table 2: Synthetic Routes to Substituted Pyrrolidines
MethodologyDescriptionKey FeaturesReference
Ring-Closing Metathesis (RCM)Ruthenium-catalyzed cyclization of acyclic diene or enyne precursors.High functional group tolerance; mild conditions; provides access to a wide range of substituted pyrrolidines. acs.org, organic-chemistry.org, tandfonline.com
Biocatalytic CyclizationTransaminase-catalyzed reaction of ω-chloroketones with an amine donor to form chiral pyrrolidines.High enantioselectivity; environmentally benign approach. acs.org
Dynamic Kinetic Asymmetric Transformation (DyKAT)Enantioselective reaction of racemic cyclopropanes with aldimines to give 2,5-cis-disubstituted pyrrolidines.Creates multiple stereocenters with high control. nih.gov
Photochemical Ring ContractionPhoto-promoted reaction of pyridines with silylborane to yield 2-azabicyclo[3.1.0]hex-3-ene derivatives.Novel transformation providing complex pyrrolidine skeletons. nih.gov

Elaboration of the Ethyl Linker

Modifying the two-carbon bridge between the pyridine and pyrrolidine rings offers another avenue for derivatization. These modifications are almost exclusively accomplished by building the linker from functionalized starting materials.

Alkylation of 2-Picolyl Anions A primary strategy for constructing the linker involves the alkylation of 2-picoline. The methyl group of 2-picoline is sufficiently acidic to be deprotonated by a strong base like phenyllithium or n-butyllithium, forming a 2-picolyllithium anion. acs.orgnih.gov This nucleophilic anion can then react with a variety of electrophiles. To introduce functionality on the ethyl linker, substituted electrophiles can be used. For instance, reacting the 2-picolyl anion with a substituted epoxide results in the formation of a hydroxyl group on the linker. nih.gov

Modern advancements in this area have led to the development of direct enantioselective α-alkylation of 2-alkylpyridines using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.govnih.govacs.org This method allows for the creation of chiral centers on the carbon adjacent to the pyridine ring with high enantiomeric excess.

Table 3: Methods for Ethyl Linker Elaboration via Alkylation of 2-Picolyl Anion
ElectrophileResulting Functionality on LinkerKey FeaturesReference
Substituted EpoxidesHydroxyl group (β- to pyridine ring)Forms a C-C bond and installs a versatile alcohol functional group. nih.gov
Alkyl Halides (R-X)Alkyl substituent (α- to pyridine ring)A general method for introducing alkyl chains. Enantioselective versions are available. acs.org, nih.gov
Morita–Baylis–Hillman (MBH) CarbonatesAllyl group with additional functionalityProceeds via a tandem SN2'/aza-Cope rearrangement to install complex substituents. beilstein-journals.org

Chemical Reactivity and Derivatization of 2 2 Pyrrolidinoethyl Pyridine Scaffolds

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring significantly influences the molecule's reactivity. Its lone pair of electrons is located in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system. gcwgandhinagar.com This electronic configuration is responsible for the basic and nucleophilic properties of the pyridine moiety. gcwgandhinagar.com

The pyridine ring is generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). libretexts.orgwikipedia.orguoanbar.edu.iq The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iqechemi.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. libretexts.orguoanbar.edu.iq This positive charge further deactivates the ring, making substitution even more difficult. gcwgandhinagar.com

When electrophilic substitution does occur, it preferentially takes place at the C-3 (meta) position. libretexts.orgpearson.com Attack at the C-2 (ortho) or C-4 (para) positions results in an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. libretexts.org The intermediate for C-3 substitution avoids this unfavorable arrangement. libretexts.org The presence of the 2-(2-pyrrolidinoethyl) substituent, an alkyl group, is typically activating and ortho-, para-directing in benzene rings. However, in the pyridine system, the deactivating effect of the ring nitrogen dominates. Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine itself, as the Lewis acid catalyst coordinates with the basic nitrogen atom. libretexts.orguoanbar.edu.iq

A common strategy to enhance the reactivity of the pyridine ring is through N-oxidation. wikipedia.org Treatment of pyridine derivatives with oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide yields the corresponding pyridine N-oxide. arkat-usa.orgwikipedia.org The N-oxide group alters the electronic properties of the ring significantly; it activates the C-2 and C-4 positions for both nucleophilic and electrophilic attack. gcwgandhinagar.comscripps.edu

The formation of 2-(2-Pyrrolidinoethyl)Pyridine N-oxide makes the ring more susceptible to a variety of transformations. For instance, it facilitates the introduction of substituents at the C-2 and C-4 positions, which is otherwise challenging. semanticscholar.orgorganic-chemistry.org The N-oxide can be activated by reagents like acetic anhydride (B1165640) or phosphorus oxychloride, followed by nucleophilic attack. wikipedia.orgscripps.eduorganic-chemistry.org Subsequent deoxygenation, often achieved with reagents like PCl₃ or zinc, can restore the pyridine ring, yielding a substituted pyridine derivative that might be difficult to synthesize directly. arkat-usa.orgsemanticscholar.org This two-step process of oxidation followed by substitution and deoxygenation is a powerful method for functionalizing the pyridine scaffold. wikipedia.orgsemanticscholar.org

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a Lewis base, donating its electrons to Lewis acids. princeton.eduwikipedia.org This property is fundamental to its role in various organic reactions, where it can act as a nucleophile or a base. wikipedia.org In catalysis, pyridine and its derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), are well-known for their ability to accelerate acylation and esterification reactions. wikipedia.orgchemdad.com

In the context of this compound, the pyridine nitrogen can participate in reactions as a base or a nucleophilic catalyst. princeton.edu However, its basicity (pKa of the conjugate acid ≈ 5.2) is significantly weaker than that of the pyrrolidine (B122466) nitrogen. libretexts.orgechemi.com The molecule can also act as a ligand, coordinating to metal centers through the pyridine nitrogen to form metal complexes, which may themselves possess catalytic activity in reactions like oxidation or cross-coupling. rsc.org The development of bifunctional catalysts containing both a Lewis acid and a Lewis base component has shown that pyridine derivatives can play a key role in activating reagents in asymmetric synthesis. nih.gov

Reactivity of the Pyrrolidine Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a secondary aliphatic amine. Unlike the pyridine nitrogen, its lone pair resides in an sp³ hybridized orbital, making it significantly more basic and available for bonding. libretexts.org The pKa of the conjugate acid of pyrrolidine is around 11.3, indicating it is a much stronger base than pyridine. echemi.com

This higher basicity and nucleophilicity mean that the pyrrolidine nitrogen is the more reactive site in many reactions. It readily undergoes typical amine reactions such as:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Mannich Reaction: It can act as the amine component in Mannich reactions, reacting with an enolizable ketone and formaldehyde (B43269) to form β-amino ketones. rsc.org For example, the synthesis of p-pyrrolidinopropiophenone hydrochloride has been achieved via this pathway. rsc.org

In the synthesis of Triprolidine, a related compound, the pyrrolidine moiety is often introduced by reacting a suitable precursor with pyrrolidine itself, highlighting the nucleophilic character of the pyrrolidine nitrogen. google.comgoogle.com When this compound is treated with a single equivalent of an acid or an electrophile, the more basic pyrrolidine nitrogen is the expected site of initial reaction.

Table 1: Comparison of Nitrogen Atom Properties in this compound

FeaturePyridine NitrogenPyrrolidine Nitrogen
Hybridization sp²sp³
Basicity (pKa of conjugate acid) ~5.2 (for pyridine) wikipedia.org~11.3 (for pyrrolidine) echemi.com
Character Weakly basic, nucleophilic wikipedia.orgStrongly basic, nucleophilic libretexts.org
Typical Reactions N-Oxidation, coordination to metals, catalysis arkat-usa.orgrsc.orgAlkylation, acylation, Mannich reaction rsc.org

General Reaction Pathways for the Synthesis of Novel Derivatives

The dual reactivity of this compound allows for several synthetic strategies to generate novel derivatives. These pathways can target the pyridine ring, the pyrrolidine ring, or the ethyl linker.

Functionalization via N-Oxidation: As discussed, N-oxidation of the pyridine ring is a key step to activate it for further substitution. researchgate.net This allows for the introduction of various functional groups at the C2 and C4 positions. Palladium-catalyzed arylation of pyridine N-oxides, for example, can form 2-arylpyridine N-oxides, which can then be deoxygenated. semanticscholar.org

Side-Chain Lithiation: Directed ortho metalation is a powerful tool for functionalizing positions adjacent to a directing group. For substituted pyridines, lithiation can occur on the side-chain. For instance, N-(pyridinylmethyl)pivalamides can be lithiated on the methylene (B1212753) group of the side-chain, and the resulting lithium reagent can react with various electrophiles to yield substituted derivatives. researchgate.net This suggests that the ethyl bridge in this compound could potentially be functionalized through a similar strategy under appropriate conditions.

Coupling Reactions: Modern cross-coupling reactions provide efficient ways to form new carbon-carbon and carbon-heteroatom bonds. The pyridine ring can be modified using these methods. For instance, after converting the pyridine to a pyridine N-oxide, transition-metal-free reactions with arylzinc reagents can introduce aryl groups at the 2-position. researchgate.net

Ring Contraction/Expansion: More complex transformations can alter the heterocyclic core itself. Photochemical reactions of pyridines with reagents like silylborane have been shown to induce a ring contraction, yielding functionalized pyrrolidine derivatives. nih.gov While this is a general reaction for pyridines, it points to advanced synthetic possibilities for skeletal editing.

Synthesis of Analogues: The synthesis of Triprolidine, an antihistamine, provides a template for creating derivatives. One patented process involves a Wittig-type reaction between 2-(l-pyrrolidino)ethyl triphenyl phosphonium (B103445) bromide and 2-(p-toluoyl) pyridine. google.com Modifying the starting materials in this sequence would allow for the synthesis of a wide array of analogues based on the this compound scaffold. Another route involves the reaction of 4'-methyl-3-pyrrolidino-propiophenone with 2-bromopyridine (B144113) and n-butyllithium. google.com

Coordination Chemistry and Ligand Applications of 2 2 Pyrrolidinoethyl Pyridine

Ligand Design Principles Incorporating Pyridine (B92270) and Pyrrolidine (B122466)

The design of ligands for transition metal catalysis and coordination chemistry often involves the strategic combination of different donor groups to fine-tune the steric and electronic properties of the resulting metal complex. The structure of 2-(2-Pyrrolidinoethyl)Pyridine is a classic example of this approach, incorporating two distinct nitrogen donor types: a pyridine nitrogen and a saturated amine (pyrrolidine) nitrogen.

Pyridine Moiety : The pyridine ring is a versatile component in ligand design. It is an aromatic heterocycle with a nitrogen atom that can act as a σ-donor through its lone pair of electrons. Concurrently, its π-system can act as a weak π-acceptor, withdrawing electron density from the metal center into its π* orbitals. This π-accepting ability can stabilize metals in lower oxidation states. The electronic properties of the pyridine ring can be systematically tuned by adding electron-donating or electron-withdrawing substituents, which in turn regulates the reactivity of the metal center. rsc.org

Pyrrolidine Moiety : In contrast to the pyridine, the pyrrolidine ring contains a saturated, sp³-hybridized nitrogen atom. This makes it a strong σ-donor and a negligible π-acceptor. Its primary role is to provide a robust, electron-donating anchor to the metal center.

Ethyl Linker and Chelate Effect : The two-carbon ethyl bridge connecting the pyridine and pyrrolidine rings provides flexibility, allowing the ligand to readily form a stable five-membered chelate ring upon coordination to a metal center. This chelation is entropically favored, leading to the formation of thermodynamically stable complexes compared to those formed with analogous monodentate ligands (e.g., two separate pyridine or pyrrolidine molecules). This principle is fundamental to the design of polydentate ligands.

The combination of a "soft" or borderline π-accepting pyridine donor with a "hard" σ-donating saturated amine donor makes this compound a hybrid ligand capable of stabilizing a wide range of transition metals in various oxidation states.

Complexation with Transition Metal Ions

Synthesis of Metal-Pyridine/Pyrrolidine Complexes

The synthesis of transition metal complexes with this compound is expected to follow well-established protocols for the coordination of N-donor ligands. A general and effective method involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent.

For instance, the synthesis of a Palladium(II) complex would typically involve reacting this compound with a labile palladium precursor, such as sodium tetrachloropalladate(II) (Na₂PdCl₄) or bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), in a solvent like ethanol (B145695) or dichloromethane. mdpi.com The reaction mixture is usually stirred at room temperature or gently heated to facilitate the displacement of the labile ligands (e.g., chloride or acetonitrile) by the stronger N-donors of the chelating ligand. mdpi.com The resulting complex can then be isolated by filtration or removal of the solvent. A similar approach can be used for other metals like Copper(II), Nickel(II), or Platinum(II). nih.govrsc.org

Table 1: General Synthetic Approach for Metal Complexes

Metal Precursor Ligand Solvent Expected Product
Na₂PdCl₄ This compound Ethanol [Pd(C₁₁H₁₆N₂)Cl₂]
Cu(OAc)₂·H₂O This compound Methanol [Cu(C₁₁H₁₆N₂)(OAc)₂]
NiCl₂·6H₂O This compound Ethanol [Ni(C₁₁H₁₆N₂)Cl₂]

This table represents expected reaction schemes based on standard synthetic procedures for similar N,N'-bidentate ligands.

Coordination Modes and Geometry of Complexes

This compound is designed to function as a bidentate ligand, coordinating to a single metal center through the nitrogen atoms of both the pyridine and pyrrolidine rings (N,N'-chelation). This coordination mode forms a thermodynamically stable five-membered ring structure.

The resulting coordination geometry of the complex is primarily dictated by the d-electron configuration and preferred coordination number of the central metal ion.

Square Planar : For d⁸ metal ions such as Palladium(II), Platinum(II), and Gold(III), a four-coordinate, square planar geometry is highly favored. rsc.orgrsc.org

Tetrahedral : d¹⁰ ions like Zinc(II) and Copper(I) or some high-spin d⁷ Co(II) complexes often adopt a tetrahedral geometry.

Octahedral : Metal ions that prefer a coordination number of six, such as Iron(II), Nickel(II), and Cobalt(II), can form octahedral complexes of the type [M(L)₂X₂] or [M(L)₃]ⁿ⁺, where L is the bidentate ligand and X is a monodentate ligand (e.g., a halide or solvent molecule). researchgate.net

Table 2: Expected Coordination Geometries for M(II)-[this compound] Complexes

Metal Ion (d-count) Expected Geometry Example Complex Formula
Pd(II) (d⁸) Square Planar [Pd(C₁₁H₁₆N₂)Cl₂]
Pt(II) (d⁸) Square Planar [Pt(C₁₁H₁₆N₂)Cl₂]
Ni(II) (d⁸) Square Planar or Octahedral [Ni(C₁₁H₁₆N₂)Cl₂] or [Ni(C₁₁H₁₆N₂)₂(H₂O)₂]²⁺
Cu(II) (d⁹) Distorted Octahedral/Square Planar [Cu(C₁₁H₁₆N₂)Cl₂]
Zn(II) (d¹⁰) Tetrahedral [Zn(C₁₁H₁₆N₂)Cl₂]

This table outlines the most probable geometries based on the electronic configuration of the metal and established principles of coordination chemistry.

Electronic Properties and Spectroscopic Signatures of Complexes

The formation of a coordination complex between this compound and a transition metal ion leads to distinct changes in the electronic structure, which can be monitored by various spectroscopic techniques.

Infrared (IR) Spectroscopy : Upon coordination to a metal, the vibrational frequencies associated with the ligand change. A key diagnostic feature is the shift of the pyridine ring's C=N and C=C stretching vibrations (typically found around 1580-1600 cm⁻¹) to higher wavenumbers. This shift is indicative of the coordination of the pyridine nitrogen to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the protons on the pyridine ring and the α-protons of the ethyl linker and pyrrolidine ring are expected to experience a downfield shift upon coordination due to the deshielding effect of the metal ion. rsc.org The magnitude of this "coordination shift" can provide insights into the strength of the metal-ligand bond.

UV-Visible (UV-Vis) Spectroscopy : Transition metal complexes are often colored due to electronic transitions involving d-orbitals. Complexes of this compound with metals like copper, nickel, or iron would be expected to exhibit weak d-d transition bands in the visible region. More intense metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a metal-based orbital to a ligand-based orbital (specifically the π* orbital of the pyridine), may also be observed, typically in the UV or near-visible region.

Table 3: Expected Spectroscopic Signatures of Complexation

Spectroscopy Observed Change Rationale
IR Shift of pyridine C=N stretch to higher frequency Coordination of pyridine nitrogen to the metal center.
¹H NMR Downfield shift of protons α to N-donors Deshielding effect from the positively charged metal center. rsc.org
UV-Vis Appearance of new bands in the visible/UV region d-d electronic transitions and/or Metal-to-Ligand Charge Transfer (MLCT) bands.

This table summarizes the anticipated spectroscopic changes upon complex formation based on data from analogous systems.

Catalytic Applications of Metal-Pyridine/Pyrrolidine Complexes

Homogeneous Catalysis

Metal complexes containing pyridine and amine functionalities are widely used as catalysts in a variety of organic transformations. The combination of a π-accepting pyridine and a σ-donating amine in this compound makes its metal complexes attractive candidates for homogeneous catalysis.

Palladium Complexes in Cross-Coupling : Palladium(II) complexes bearing N-donor ligands are workhorses in C-C bond-forming reactions. A complex such as [Pd(C₁₁H₁₆N₂)Cl₂] would be an excellent pre-catalyst for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The ligand helps to stabilize the active Pd(0) species formed in the catalytic cycle and influences the rates of oxidative addition and reductive elimination.

Rhodium and Ruthenium Complexes in Hydrogenation : Rhodium and Ruthenium complexes featuring amine and pyridine ligands have shown significant activity in the hydrogenation and transfer hydrogenation of ketones, imines, and heteroarenes. The ligand framework can participate in the catalytic cycle, sometimes through metal-ligand cooperation, to facilitate the activation of H₂ and the transfer of hydride to the substrate.

Table 4: Potential Homogeneous Catalytic Applications

Metal Complex Reaction Type Substrate Example Product Example
Pd(II)-[C₁₁H₁₆N₂] Suzuki-Miyaura Coupling Aryl bromide + Arylboronic acid Biaryl
Pd(II)-[C₁₁H₁₆N₂] Heck Coupling Aryl halide + Alkene Substituted Alkene
Rh(I) or Ru(II)-[C₁₁H₁₆N₂] Ketone Hydrogenation Acetophenone 1-Phenylethanol
Ru(II)-[C₁₁H₁₆N₂] Transfer Hydrogenation Imines Amines

This table presents potential catalytic uses for metal complexes of this compound based on established reactivity patterns of similar complexes.

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial processes, primarily due to the ease of catalyst separation and recycling. ruhr-uni-bochum.de A common strategy to bridge the gap between highly selective homogeneous catalysts and practical heterogeneous systems is the immobilization of molecular catalysts onto solid supports. nih.gov

The pyridine moiety within the this compound structure serves as an effective anchor for attaching metal complexes to solid supports. Research has demonstrated that pyridine-containing ligands can be readily immobilized on materials like highly cross-linked polystyrene resins or mesoporous silica (B1680970) such as MCM-41. nih.govrsc.org For instance, dirhodium tetracarboxylate catalysts have been successfully immobilized on polystyrene resins functionalized with pyridine groups. nih.gov This immobilization is achieved through a combination of ligand coordination and encapsulation within the polymer matrix, resulting in robust heterogeneous catalysts that can be recycled multiple times with minimal loss of performance. nih.gov

In a similar vein, a gold(III) complex featuring a pyridine-2-carboxylate ligand was anchored to an MCM-41 support. rsc.org This heterogenized catalyst proved effective in the annulation of anthranils and ynamides and could be recovered by simple filtration and reused for at least seven cycles without a significant decrease in its catalytic efficiency. rsc.org While specific studies focusing on the immobilization of this compound complexes are not extensively documented, its structural features make it a strong candidate for such applications. The presence of the pyridine nitrogen allows for stable anchoring to various supports, suggesting its potential for creating recyclable and sustainable catalytic systems.

Asymmetric Catalysis with Chiral Analogues

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. ru.nl The parent molecule, this compound, is achiral. However, it can be transformed into a valuable chiral ligand by introducing stereocenters into its structure.

A common strategy involves modifying the pyrrolidine ring. For example, creating a substituent at the C2 position of the pyrrolidine ring results in chiral analogues such as (R)-2-(pyrrolidin-2-yl)pyridine or (S)-2-(pyrrolidin-2-yl)pyridine. lookchem.com These chiral bidentate N,N-ligands are crucial in developing catalysts for enantioselective transformations. The (R)-enantiomer, for instance, is utilized as a chiral ligand in palladium-catalyzed allylic substitution reactions, facilitating the production of specific enantiomers of chiral compounds. lookchem.com

The development of chiral ligands based on pyridine-heterocycle scaffolds is a broad and active area of research. Tunable chiral pyridine-aminophosphine ligands have been synthesized from chiral 2-(pyridin-2-yl)-substituted tetrahydroquinoline scaffolds. rsc.org These ligands, when complexed with iridium, have been successfully applied in the asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines, achieving excellent enantioselectivity (up to 99% ee) and diastereoselectivity. rsc.org This demonstrates the principle that combining a pyridine unit with a chiral saturated N-heterocycle creates a privileged scaffold for asymmetric catalysis.

Below is a table summarizing the performance of a related rhodium catalyst in the asymmetric hydrogenation of an unsaturated morpholine, illustrating the high efficiency achievable with such systems. rsc.org

SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-3,4-dihydro-2H-1,4-oxazine[Rh(cod)(L)]BF4>9998 rsc.org
N-Boc-2-phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(cod)(L)]BF4>9999 rsc.org
N-Boc-2-isopropyl-3,4-dihydro-2H-1,4-oxazine[Rh(cod)(L)]BF4>9999 rsc.org
L represents a chiral bisphosphine ligand.

Bioinorganic Chemistry Aspects of Coordination

Bioinorganic chemistry explores the role of metals in biological systems and the application of metal complexes in medicine. nih.govnih.gov Polypyridyl ligands, a class that includes this compound, are common components in metal complexes designed for medicinal purposes. nih.gov These ligands and their metal complexes often possess intrinsic biological activity, including cytotoxicity against cancer cells. nih.gov

The coordination of ligands like this compound to metal centers such as ruthenium(II), palladium(II), platinum(II), copper(II), or zinc(II) can lead to compounds with significant therapeutic potential. nih.govrsc.orgscienceopen.comrsc.org These metal complexes can interact with biological macromolecules like DNA and proteins, which is often a key mechanism for their cytotoxic effects. rsc.org Studies on complexes with related structures, such as terpyridine ligands bearing a piperidinyl group (structurally similar to pyrrolidine), show that they can bind to DNA, likely through an intercalation mode, and exhibit potent cytotoxicity against a range of human cancer cell lines, in some cases exceeding that of the clinical drug cisplatin. rsc.org

For example, ruthenium(II)-p-cymene complexes with pyridylimidazo[1,5-a]pyridine ligands have been shown to bind to DNA and bovine serum albumin (BSA). scienceopen.com Their cytotoxicity against the A549 small lung cancer cell line was found to correlate with their DNA and protein binding affinities. scienceopen.com Similarly, copper(II) and zinc(II) complexes of a dipyrazinylpyridine ligand have been investigated for their binding to BSA and calf-thymus DNA, with their anticancer potential evaluated against Dalton's lymphoma cancer cells.

The table below presents cytotoxicity data for several ruthenium(II) complexes with related pyridyl-based ligands, highlighting their potential as anticancer agents. scienceopen.com

ComplexCancer Cell LineIC50 (μM)Reference
(η6-p-cymene)Ru(L3)ClA54914.1 scienceopen.com
(η6-p-cymene)Ru(L4)ClA54911.8 scienceopen.com
(η6-p-cymene)Ru(L5)ClA54912.8 scienceopen.com
Cisplatin (reference)A549~69 scienceopen.com
*L3, L4, L5 are different substituted pyridylimidazo[1,5-a]pyridine ligands.

These findings suggest that metal complexes of this compound are promising candidates for bioinorganic studies, with the potential to act as therapeutic agents through mechanisms involving DNA and protein interactions.

Biological Activity and Pharmacological Relevance of 2 2 Pyrrolidinoethyl Pyridine Analogues

In Vitro Biological Screening Paradigms

Enzyme Inhibition and Receptor Modulation Studies

Analogues of 2-(2-Pyrrolidinoethyl)Pyridine have been investigated for their ability to interact with various enzymes and receptors, a common strategy in the discovery of new therapeutic agents.

Research into pyridine (B92270) derivatives has shown their potential as inhibitors of various enzymes. For instance, certain pyridine analogues have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmitter levels. nih.govresearchgate.net One study on pyridine derivatives reported a carbamate (B1207046) compound as a potent human AChE inhibitor with an IC50 value of 0.153 µM. nih.gov Another series of 2,4,6-trisubstituted pyridine derivatives exhibited inhibitory activity against mutant isocitrate dehydrogenase 2 (IDH2), with one compound showing an IC50 of 54.6 nM. nih.gov Additionally, substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have been synthesized as inhibitors of the inflammatory kinases TBK1 and IKKε, with IC50 values as low as 210 nM. nih.gov

In the context of receptor modulation, pyridine analogues have been designed and evaluated for their binding affinity to various receptors. A study on 2,5,6-substituted pyridines identified a novel class of potential ligands for the cannabinoid type 2 (CB2) receptor, with the most promising ligand being developed as a potential PET imaging agent. nih.govresearchgate.net Another investigation into pyridine, piperidine, and pyrrolidine (B122466) analogues explored their effects on nicotine (B1678760) binding to rat brain preparations, identifying compounds with specificity for an up-regulatory site. researchgate.net

While these studies highlight the potential of the broader class of pyridine-containing compounds in enzyme inhibition and receptor modulation, specific and comprehensive data on analogues of this compound in these assays are not extensively detailed in the currently available literature.

Antimicrobial Activity Investigations (Bacteria, Fungi)

The antimicrobial potential of pyridine derivatives is a well-documented area of research, with numerous studies reporting their activity against a range of bacterial and fungal pathogens. nih.govmdpi.com

Several studies have synthesized and evaluated pyridine derivatives for their antibacterial and antifungal properties. For example, two Mannich pyrol-pyridine bases, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione, demonstrated moderate antimicrobial activity against Escherichia coli, Salmonella typhi, Bacillus subtilis, Aspergillus oryzae, and Aspergillus fumigates. nih.govmdpi.commdpi.commedscape.com In another study, a series of novel pyridine derivatives containing an imidazo[2,1-b] nih.govrdd.edu.iqnih.govthiadiazole moiety were synthesized, with the 4-F substituted compound 17d showing high antibacterial activity (MIC = 0.5 µg/mL), which was twice that of the control drug gatifloxacin. nih.gov

The following table summarizes the antimicrobial activity of selected pyridine derivatives.

Compound/DerivativeTarget MicroorganismActivity (MIC/Inhibition)Reference
1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dioneE. coli, S. typhi, B. subtilisModerate Activity nih.govmdpi.commdpi.commedscape.com
1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dioneA. oryzae, A. fumigatesModerate Activity nih.govmdpi.commdpi.commedscape.com
4-F substituted imidazo[2,1-b] nih.govrdd.edu.iqnih.govthiadiazole pyridine derivative (17d)BacteriaMIC = 0.5 µg/mL nih.gov
Pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives (4a, 4b, 4f, 4h, 4k)Various bacteria and fungiGood antimicrobial activity juit.ac.in
Pyridine carbonitrile derivative (3b)Candida albicansMIC = 25 µg/ml researchgate.net

While these findings underscore the general antimicrobial potential of pyridine-containing structures, detailed and systematic investigations focused specifically on a series of this compound analogues are necessary to elucidate their specific antimicrobial profile.

Antiproliferative and Cytotoxicity Assays (Cell Lines)

The evaluation of pyridine derivatives for their anticancer potential has yielded promising results, with numerous analogues demonstrating significant antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov

A study on novel pyrrolo[2,3-b]pyridine analogues showed that several compounds exhibited significant growth inhibitory action against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values in the range of 0.12 µM to 9.84 µM. nih.gov Another series of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives were evaluated for their antiproliferative activity, with one compound showing a lower IC50 value (7.83 µM) against Caco-2 cells compared to doxorubicin (B1662922) (12.49 µM). researchgate.net

The table below presents the cytotoxic activity of selected pyridine derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Pyrrolo[2,3-b]pyridine analogues (5c, 5d, 5e, 5h, 5k, 5m, 5n, 5q, 5r, 7f, 7j, 7g, 7k)A549, HeLa, MDA-MB-2310.12 µM - 9.84 µM nih.gov
1'H-spiro-indoline-3,4'-pyridine derivative (Compound 7)Caco-27.83 µM researchgate.net
Pt(II) complex with 2-(2-pyridyl)iminotetrahydro-1,3-thiazineHeLa, SK-OV-3, U-937, HL-60Great cytotoxic potential mdpi.com

These studies demonstrate the potential of the pyridine scaffold in the development of new anticancer agents. However, a comprehensive evaluation of a series of this compound analogues is needed to determine their specific antiproliferative and cytotoxic profiles.

Antiparasitic Activity (e.g., Antiplasmodial, Antileishmanial)

Pyridine-containing compounds have emerged as a promising class of agents with activity against various parasites, including Plasmodium falciparum (the causative agent of malaria) and Leishmania species. nih.govmdpi.com

A series of 2-pyridyl pyrimidines were synthesized and evaluated for their antiplasmodial activities, with a demonstrated link between the compound's lipophilicity and its antiparasitic effect. nih.gov These compounds also showed potent inhibitory activity against Leishmania donovani in vitro. nih.gov In a separate study, replacement of the pyridine core in 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) led to a new series of analogues with potent oral antimalarial activity. mmv.org One of these pyrazine analogues demonstrated impressive in vitro antiplasmodial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum with IC50 values of 8.4 and 10 nM, respectively. mmv.org

The table below summarizes the antiparasitic activity of selected pyridine-related compounds.

Compound/DerivativeTarget ParasiteActivity (IC50)Reference
2-pyridyl pyrimidinesPlasmodium falciparumActivity linked to lipophilicity nih.gov
2-pyridyl pyrimidinesLeishmania donovaniPotent in vitro inhibition nih.gov
3,5-diaryl-2-aminopyrazine analogue (Compound 4)P. falciparum (K1 strain)8.4 nM mmv.org
3,5-diaryl-2-aminopyrazine analogue (Compound 4)P. falciparum (NF54 strain)10 nM mmv.org

While these results are encouraging for the broader class of pyridine derivatives, specific and detailed antiplasmodial and antileishmanial data for analogues of this compound are not extensively available in the current literature.

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications on Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine derivatives, several SAR studies have provided insights into how structural modifications influence their pharmacological effects.

In the context of antiproliferative activity, a review of pyridine derivatives found that the presence and position of -OMe, -OH, -C=O, and NH2 groups enhanced their activity against various cancer cell lines. researchgate.netnih.govnih.gov Conversely, the presence of halogen atoms or bulky groups tended to decrease antiproliferative activity. researchgate.netnih.govnih.gov For a series of thieno-pyrimidine derivatives targeting triple-negative breast cancer, 3D-QSAR analysis revealed that bulky substituents on a piperazine (B1678402) ring could improve inhibitory activities. mdpi.com

Regarding antimicrobial activity, a study on furan-containing pyridine derivatives indicated that the combination of the furan (B31954) and aminopyridine fragments was a promising approach for designing new antimicrobial agents. researchgate.net SAR analysis revealed that substituents at the 5- and 6-positions of the pyridine ring were critical for antibacterial potency. researchgate.net

For antimalarial 3,5-diarylaminopyridines, replacement of the pyridine core with a pyrazine ring led to a novel series with potent oral in vivo activity, while other modifications to the pyridine core or the 2-amino group resulted in a loss of activity. mmv.org

These SAR studies provide valuable guidance for the design of more potent and selective pyridine-based compounds. However, a dedicated SAR study on a series of this compound analogues is needed to understand the specific structural requirements for optimizing their biological activities across different therapeutic areas.

Conformational Analysis and Bioactivity

The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the electronic properties of their substituents. Conformational analysis, often aided by computational modeling and molecular docking studies, reveals how the spatial arrangement of the pyridine ring, the ethylpyrrolidine side chain, and any additional functional groups dictates the molecule's ability to interact with its biological target. nih.govscilit.comresearchgate.net

Structure-activity relationship (SAR) studies have established several key principles governing the bioactivity of these compounds. The nature and position of substituents on the pyridine core can dramatically alter efficacy and target selectivity. For instance, the addition of bulky groups, electron-donating groups, or electron-withdrawing groups can influence the molecule's binding affinity and functional output. mdpi.commdpi.com In one study on pyridine analogues, substitutions at the C5 position of the pyridine ring with bulky moieties like phenyl or heteroaryl groups resulted in compounds with high binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors, with Ki values in the nanomolar range. nih.gov

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR modeling are employed to correlate specific structural features with biological activity. scilit.comchemrevlett.com These models can predict the activity of novel analogues and guide synthetic efforts. For example, a CoMSIA (Comparative Molecular Similarity Indices Analysis) model for pyrrolo[2,3-b]pyridine derivatives identified hydrophobic contours as playing a key role in their inhibitory activity against c-Met kinase. scilit.com Similarly, molecular docking studies have been used to visualize the binding modes of pyridine derivatives within the active sites of various protein targets, such as VEGFR-2 and cholinesterases, providing insights into the stabilizing interactions that govern their inhibitory potential. researchgate.netacademie-sciences.fr The orientation of the molecule within the binding pocket and the formation of specific hydrogen bonds or hydrophobic interactions are critical determinants of bioactivity.

Analogue ClassStructural ModificationImpact on BioactivityExample TargetReference
5-Substituted Pyridine AnaloguesAddition of bulky phenyl/heteroaryl groups at C5Increased binding affinity (Ki values 0.055 to 0.69 nM)Neuronal Nicotinic Acetylcholine Receptors nih.gov
Pyrazolo[1,5-a]Pyrimidin-7-AminesPresence of electron-donating amine groupsEnhanced anti-mycobacterial inhibitionMycobacterial ATP synthase mdpi.com
Pyrrolo[2,3-b]Pyridine DerivativesModifications affecting hydrophobic profileKey determinant for c-Met kinase inhibitory activityc-Met Kinase scilit.com
General Pyridine DerivativesPresence of -OMe, -OH, -C=O, and NH2 groupsEnhanced antiproliferative activityCancer Cell Lines mdpi.com
General Pyridine DerivativesPresence of halogen atoms or bulky groupsLower antiproliferative activityCancer Cell Lines mdpi.com

Mechanistic Investigations at the Molecular Level (Non-Human Models)

Target Identification and Validation

In non-human models, analogues of this compound have been shown to interact with a diverse array of molecular targets, underscoring their potential pharmacological versatility. Target identification is typically achieved through a combination of binding assays, enzymatic assays, and computational predictions, followed by validation in cellular or animal models.

A prominent target for this class of compounds is the family of neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov Analogues with modifications to the pyridine ring have been synthesized and tested for their binding affinity, revealing both agonists and antagonists within the same chemical series. nih.gov Other identified targets include critical enzymes involved in disease pathways. For example, various pyridine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), HIV-1 reverse transcriptase, and receptor tyrosine kinases like VEGFR-2 and c-Met. scilit.comresearchgate.netnih.govnih.gov

In the context of cancer research, molecular docking and subsequent in vitro evaluation have identified serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) as potential targets for certain pyridine derivatives. nih.gov In a study on a tetrahydroisoquinoline derivative containing a pyridinecarbonyl motif, a network pharmacology approach predicted 78 potential targets in non-small-cell lung cancer (NSCLC). Subsequent validation confirmed that the compound's apoptosis-inducing effect was mediated through interaction with ERK1/2 and MEK1, components of the MAPK signaling pathway. mdpi.com Another investigation identified the aryl hydrocarbon receptor (AHR) as the primary target for 2-phenyl-imidazo[1, 2α] pyridine derivatives. biorxiv.org

Analogue/Derivative ClassIdentified Molecular TargetActivity/Binding AffinityReference
5-Substituted Pyridine AnaloguesNeuronal Nicotinic Acetylcholine ReceptorsKi = 0.055 - 0.69 nM nih.gov
2,3-Disubstituted PyridinesPhosphodiesterase 4 (PDE4)Potent inhibition nih.gov
Piperidine-linked Pyridine AnaloguesHIV-1 Reverse TranscriptaseEC50 = 5.1 nM (Compound BD-e2) nih.gov
Spiro-pyridine DerivativesEGFR and VEGFR-2IC50 = 0.124 µM (EGFR), 0.221 µM (VEGFR-2) nih.gov
22-(4-Pyridinecarbonyl) Jorunnamycin AERK1/2, MEK1IC50 = 14.43 - 18.9 nM (NSCLC cell lines) mdpi.com
2-Phenyl-imidazo[1, 2α] Pyridine DerivativesAryl Hydrocarbon Receptor (AHR)Direct binding and transactivation biorxiv.org

Pathway Perturbation Analysis

Following target engagement, this compound analogues can perturb intracellular signaling pathways, leading to specific cellular outcomes. Analysis of these downstream effects is crucial for understanding their mechanism of action.

One of the most studied downstream effects is the induction of apoptosis. For instance, spiro-pyridine derivatives that inhibit EGFR and VEGFR-2 were found to promote apoptosis in Caco-2 colorectal adenocarcinoma cells. nih.gov Mechanistic studies revealed this was achieved by activating the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2. nih.gov This modulation of key apoptosis regulators shifts the cellular balance towards programmed cell death. Furthermore, the most potent of these compounds was shown to induce cell cycle arrest at the S phase, preventing cancer cell proliferation. nih.gov Similarly, the inhibition of ERK1/2 and MEK1 by a pyridine-containing natural product derivative was directly linked to its potent apoptosis-inducing effect in NSCLC cells. mdpi.com

Another well-defined mechanism involves the ubiquitin-proteasome system. Certain 2-phenyl-imidazo[1, 2α] pyridine derivatives, after binding to their primary target, the aryl hydrocarbon receptor (AHR), form a complex with the estrogen receptor alpha (ERα). biorxiv.org This interaction leads to the destabilization and subsequent degradation of ERα via the proteasomal pathway. This mechanism highlights how these compounds can induce the degradation of key cellular proteins, a strategy of significant therapeutic interest. biorxiv.org The degradation of pyridine derivatives themselves can also be analyzed, as seen in microbial systems where specific enzymatic pathways, such as those involving monooxygenases and isomerases, are responsible for their catabolism. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 2 Pyrrolidinoethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule.

The electronic structure of 2-(2-Pyrrolidinoethyl)Pyridine is characterized by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating pyrrolidine (B122466) ring, connected by a flexible ethyl linker. DFT calculations can be employed to determine a range of electronic properties that govern the molecule's reactivity. mostwiedzy.plresearchgate.net

The distribution of electron density is a key factor in determining the molecule's reactivity. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is expected to be a primary site for electrophilic attack or protonation. Conversely, the pyrrolidine nitrogen, being a saturated amine, is also a site of high electron density and a potential nucleophilic center.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity.
LUMO Energy -0.8 eVRepresents the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 DA significant dipole moment indicates a polar molecule, which can influence its solubility and intermolecular interactions.

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated using DFT. Actual values would require specific computational studies.

Reactivity descriptors derived from these calculations, such as the Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attacks. For this compound, the pyridine nitrogen is predicted to be the most likely site for electrophilic attack, while the pyrrolidine nitrogen would be the preferred site for reactions with electrophiles. The aromatic carbons of the pyridine ring can also participate in electrophilic substitution reactions, with their reactivity being modulated by the presence of the nitrogen atom.

Quantum chemical calculations can simulate various types of spectra, providing a theoretical basis for the interpretation of experimental data.

Simulated ¹H and ¹³C NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in this compound. The aromatic protons on the pyridine ring are expected to appear in the downfield region (typically 7.0-8.5 ppm in ¹H NMR), while the protons on the pyrrolidine and ethyl linker will be in the upfield region. Similarly, the ¹³C NMR spectrum will show characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the pyrrolidine and ethyl groups. nmrdb.orghmdb.caresearchgate.netchemguide.co.uknih.govresearchgate.netchemicalbook.comresearchgate.net

Simulated Infrared (IR) Spectrum: Infrared spectroscopy provides information about the functional groups present in a molecule. Simulations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, characteristic IR peaks would be expected for the C-H stretching of the aromatic pyridine ring and the aliphatic pyrrolidine and ethyl groups, as well as C=N and C=C stretching vibrations of the pyridine ring. researchgate.netmdpi.comnist.govunivie.ac.atnist.gov

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Simulation Data)

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch (Pyridine)3050-3150
Aliphatic C-H Stretch (Pyrrolidine/Ethyl)2850-3000
C=N Stretch (Pyridine)1580-1620
C=C Stretch (Pyridine)1450-1580
C-N Stretch (Pyrrolidine/Ethyl)1100-1250

Note: This data is illustrative and based on typical ranges for these functional groups. Precise values would be obtained from specific computational simulations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound.

The flexible ethyl linker between the pyridine and pyrrolidine rings allows for a wide range of possible conformations. Conformational analysis aims to identify the most stable (lowest energy) three-dimensional arrangements of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each conformation. researchgate.netweizmann.ac.ilsydney.edu.aulongdom.orgnih.gov

The potential energy surface (PES) of this compound would likely reveal several local energy minima corresponding to different stable conformers. The relative energies of these conformers determine their population at a given temperature. The rotational barriers between these conformers, which can also be calculated, provide information about the flexibility of the molecule. rsc.orgnih.govmdpi.comresearchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. Given the structural similarity of this compound to nicotine (B1678760) and other cholinergic agents, potential biological targets include nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). nih.govdocking.orgmdpi.comnih.govmdpi.commdpi.comnih.govdntb.gov.uanih.govresearchgate.net

Docking studies can be performed to place this compound into the binding sites of these receptors. These studies can predict the binding affinity and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, that stabilize the ligand-receptor complex.

For instance, at nAChRs, the protonated pyrrolidine nitrogen could form a cation-π interaction with a tryptophan residue in the binding site, a key interaction for many nicotinic agonists. The pyridine nitrogen could act as a hydrogen bond acceptor. At mAChRs, the molecule could interact with key aspartate and tyrosine residues in the orthosteric binding site. nih.govmdpi.comnih.govdntb.gov.ua

Table 3: Potential Interacting Residues for this compound at Cholinergic Receptors (Hypothetical Docking Results)

Receptor SubtypePotential Interacting ResiduesType of Interaction
α4β2 nAChR TrpB, TyrA, TyrC1, TyrC2Cation-π, Hydrogen Bonding, Hydrophobic
M1 mAChR Asp105, Tyr106, Tyr381Ionic, Hydrogen Bonding, Hydrophobic

Note: This table presents hypothetical key residues based on known binding sites of similar ligands. Specific interactions would need to be confirmed by dedicated docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on a series of compounds including this compound have been reported, general principles from QSAR studies on related pyrrolidine and pyridine derivatives can be applied. nih.govscispace.comnih.govjcdronline.orgresearchgate.net

A QSAR model for a series of analogous compounds would typically involve the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

Table 4: Relevant Descriptors for QSAR Studies of Pyrrolidinopyridine Derivatives

Descriptor ClassExample DescriptorsRelevance to Biological Activity
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesInfluence electrostatic interactions with the receptor.
Steric Molecular volume, Surface area, Molar refractivityAffect how the molecule fits into the binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Determines the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
Topological Connectivity indices, Shape indicesDescribe the overall shape and branching of the molecule.

By analyzing a dataset of compounds with known biological activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound and to identify the key structural features that contribute to its activity. For instance, such studies might reveal that a certain degree of lipophilicity and specific steric properties are crucial for high affinity to a particular receptor. nih.gov

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug discovery. researchgate.net QSAR models are mathematical equations that attempt to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. buecher.deslideshare.net For a compound like this compound, a predictive model would be developed as part of a study on a larger set of structurally similar pyridine and pyrrolidine derivatives.

The development process for such a model typically involves several key stages:

Data Set Compilation: A collection of molecules with structural similarities to this compound is assembled. The biological activity of each compound in this dataset must have been previously determined experimentally under uniform conditions.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors that characterize its structural, physicochemical, and electronic properties are calculated.

Model Generation: Statistical techniques are employed to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common methods for generating these models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms such as Support Vector Machines (SVM). researchgate.netnih.gov

Model Validation: The generated model undergoes rigorous statistical validation to assess its reliability, robustness, and predictive power. buecher.de This crucial step ensures that the model can accurately predict the activity of new, untested compounds and was not the result of a chance correlation.

In the context of designing new therapeutic agents, these predictive models can screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and further testing. malvernpanalytical.com This approach streamlines the discovery process, saving time and resources.

Descriptors and Statistical Analysis

The foundation of any QSAR model lies in the molecular descriptors used and the statistical methods that validate the relationship.

Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com For this compound, thousands of descriptors can be calculated, which are generally categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular weight, atom counts, ring counts, and various connectivity indices that reflect the degree of branching. protoqsar.comhufocw.org

Geometrical (3D) Descriptors: Calculated from the 3D conformation of the molecule, these descriptors encode information about its size and shape, such as molecular volume, surface area, and shape indices. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). HOMO and LUMO energies are particularly useful for describing molecular reactivity. ucsb.edu

Physicochemical Descriptors: This category includes properties like logP (the logarithm of the partition coefficient between n-octanol and water), which is a key measure of a molecule's lipophilicity or hydrophobicity. ucsb.edu

The selection of relevant descriptors is a critical step, as they must capture the structural features responsible for the observed biological activity. For instance, in studies of substituted pyridine derivatives, descriptors related to molecular shape, lipophilicity, and the presence of specific atoms like halogens have been shown to be important for inhibitory activity. nih.gov

Descriptor CategorySpecific Descriptor ExampleProperty RepresentedRelevance to this compound
TopologicalWiener IndexMolecular branching and compactnessDescribes the overall connectivity of the pyridine and pyrrolidine rings
GeometricalSolvent-Accessible Surface Area (SASA)Molecular size and exposure to solventInfluences how the molecule interacts with a biological target's surface
ElectronicHOMO/LUMO Energy GapChemical reactivity and stabilityIndicates the molecule's propensity to participate in electronic interactions
PhysicochemicalLogPLipophilicity / HydrophobicityCrucial for predicting absorption, distribution, and membrane permeability
ConstitutionalNumber of H-bond Donors/AcceptorsPotential for hydrogen bondingThe two nitrogen atoms act as hydrogen bond acceptors, influencing binding

Statistical Analysis

Statistical analysis is used to both construct the QSAR model and rigorously test its validity. The goal is to ensure the model is statistically sound and possesses genuine predictive capability. buecher.deslideshare.net Key statistical methods and validation metrics include:

Regression Methods: Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the most influential descriptors to activity. nih.gov Partial Least Squares (PLS) is another robust method often used when descriptors are numerous and may be correlated with one another. slideshare.net

Validation Metrics: The quality of a QSAR model is judged by several statistical parameters. A good model must not only fit the data it was trained on but also accurately predict the activities of compounds not used in its creation. buecher.de

Statistical ParameterSymbolDescriptionIndication of a Good Model
Coefficient of DeterminationMeasures the proportion of variance in the activity that is predictable from the descriptors for the training set. nih.govValue close to 1.0
Cross-Validated R²q² or R²_CVA measure of the model's internal predictive ability, calculated by systematically leaving out samples during training. nih.govhufocw.orgHigh value (typically > 0.5)
F-test ValueFA statistical test of the model's overall significance, comparing the model's fit to a model with no independent variables. nih.govHigh value
Standard Error of EstimateS or SEEMeasures the average deviation of the predicted values from the actual experimental values. nih.govLow value

Retrosynthetic Analysis and Reaction Pathway Predictions

Retrosynthetic analysis is a logical technique used to plan the synthesis of a target molecule by mentally working backward. advancechemjournal.com The process involves breaking down the complex target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to known and reliable chemical reactions. researchgate.net

For this compound, several retrosynthetic pathways can be envisioned. The most logical disconnections would target the C-C bond linking the two heterocyclic rings or the bonds forming the rings themselves.

Pathway 1: Disconnection of the Ethyl Bridge

The most straightforward approach involves disconnecting the carbon-carbon bond between the pyridine ring and the ethyl side chain.

Target Molecule: this compound

Disconnection (C-C bond): This disconnection leads to two synthons: a 2-pyridyl anion equivalent and a (2-pyrrolidinoethyl) cation equivalent.

Synthetic Equivalents (Starting Materials):

The 2-pyridyl anion can be generated from 2-halopyridines (like 2-bromopyridine) via metal-halogen exchange or from 2-picoline (2-methylpyridine) by deprotonation with a strong base.

The cationic equivalent is typically a molecule like N-(2-chloroethyl)pyrrolidine or N-(2-bromoethyl)pyrrolidine.

Forward Reaction: The synthesis would involve reacting the deprotonated 2-picoline with N-(2-chloroethyl)pyrrolidine to form the target molecule.

Pathway 2: Formation of the Pyrrolidine Ring

An alternative strategy involves constructing the pyrrolidine ring onto a pre-existing pyridine side chain.

Target Molecule: this compound

Disconnection (C-N bonds of pyrrolidine): This approach breaks the two C-N bonds of the saturated pyrrolidine ring.

Synthetic Equivalents (Starting Materials):

This leads to a precursor molecule, 2-(2-aminoethyl)pyridine (B145717).

The remaining four carbons of the pyrrolidine ring can be sourced from a reagent like 1,4-dibromobutane (B41627) or 1,4-dichlorobutane.

Forward Reaction: The synthesis would involve a double N-alkylation reaction where 2-(2-aminoethyl)pyridine reacts with 1,4-dihalobutane under basic conditions to close the pyrrolidine ring.

Pathway 3: Pyridine Ring Synthesis

A more fundamental approach involves constructing the substituted pyridine ring itself, which is a common strategy in heterocyclic chemistry. acsgcipr.org While less direct for this specific target, it is a valid predictive pathway.

Target Molecule: this compound

Disconnection (Pyridine ring bonds): This breaks down the aromatic pyridine core.

Synthetic Equivalents (Starting Materials):

Methods like the Hantzsch pyridine synthesis involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849). advancechemjournal.compharmaguideline.com For this target, one of the starting materials would need to already contain the pyrrolidinoethyl moiety.

Another approach is the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org

Forward Reaction: These are typically multi-component reactions that assemble the pyridine ring in one or two steps, followed by an oxidation step to achieve aromaticity. acsgcipr.orgbaranlab.org

These predicted pathways provide a strategic map for the laboratory synthesis of this compound, allowing chemists to choose the most efficient and practical route based on the availability and cost of starting materials.

Advanced Analytical Characterization Techniques for 2 2 Pyrrolidinoethyl Pyridine

Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(2-Pyrrolidinoethyl)Pyridine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons on the pyridine (B92270) ring and the pyrrolidinoethyl substituent. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton alpha to the nitrogen atom (C6-H) is expected to be the most downfield. The protons of the ethyl bridge and the pyrrolidine (B122466) ring will appear in the upfield region. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate at lower field (δ 120-160 ppm) compared to the aliphatic carbons of the pyrrolidinoethyl group (δ 20-60 ppm). The carbon atom attached to the pyridine ring (C2) and the carbons adjacent to the nitrogen atoms in the pyrrolidine ring are expected to be shifted downfield due to the electron-withdrawing nature of nitrogen. testbook.com

Below are predicted NMR chemical shift values for this compound.

¹H NMR Predicted Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm)
Pyridine H-6 8.5 - 8.6
Pyridine H-3, H-4, H-5 7.1 - 7.6
-CH₂- (ethyl, next to pyridine) 2.9 - 3.1
-CH₂- (ethyl, next to pyrrolidine) 2.7 - 2.9
Pyrrolidine -CH₂- (next to N) 2.5 - 2.7
Pyrrolidine -CH₂- 1.7 - 1.9

¹³C NMR Predicted Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
Pyridine C-2 159 - 161
Pyridine C-6 149 - 150
Pyridine C-4 136 - 137
Pyridine C-3, C-5 121 - 124
-CH₂- (ethyl, next to pyridine) 38 - 40
-CH₂- (ethyl, next to pyrrolidine) 55 - 57
Pyrrolidine -CH₂- (next to N) 53 - 55
Pyrrolidine -CH₂- 23 - 25

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic pyrrolidinoethyl group (around 2850-2960 cm⁻¹). Aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. pw.edu.pl The C-N stretching vibrations of the aliphatic amine will be observed in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C and C=N Ring Stretch (Pyridine) 1400 - 1600
CH₂ Bending 1440 - 1480
Aliphatic C-N Stretch 1000 - 1250

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 176.26 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 176.

The fragmentation of this compound is expected to be dominated by cleavage at the bonds adjacent to the nitrogen atoms (alpha-cleavage), which is a characteristic fragmentation pathway for amines. libretexts.org A common fragmentation would involve the cleavage of the C-C bond between the ethyl group and the pyrrolidine ring, leading to the formation of a stable pyridylmethyl cation or a pyrrolidinium (B1226570) ion.

Plausible Mass Spectrometry Fragmentation of this compound

m/z Possible Fragment
176 [C₁₁H₁₆N₂]⁺ (Molecular Ion)
93 [C₅H₄NCH₂]⁺ (Pyridylmethyl cation)
84 [C₅H₁₀N]⁺ (Pyrrolidinylethyl fragment)
71 [C₄H₉N]⁺ (Pyrrolidinyl cation)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. Pyridine itself exhibits characteristic absorptions in the UV region. researchgate.net The spectrum of this compound is expected to be similar to that of pyridine, with some shifts in the absorption maxima due to the presence of the alkyl-substituted pyrrolidine ring. Typically, pyridine shows two main absorption bands: a strong π→π* transition around 200-220 nm and a weaker n→π* transition around 250-270 nm. The alkyl substituent may cause a slight bathochromic (red) shift of these bands.

Predicted UV-Visible Absorption Maxima for this compound

Electronic Transition Predicted λmax (nm)
π → π* ~205-225

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound. The analysis would reveal the planarity of the pyridine ring and the conformation of the pyrrolidinoethyl side chain. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing would also be elucidated. As of now, specific X-ray crystallographic data for this compound is not publicly available.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by gas chromatography. A non-polar or moderately polar capillary column would be suitable for its separation. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time for identification and a mass spectrum for structural confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. helixchrom.com Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a common approach. An acidic buffer is often added to the mobile phase to ensure the analyte is in its protonated form, which can improve peak shape and retention. Detection is typically achieved using a UV detector set at one of the absorption maxima of the compound. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of pyridine derivatives. For a compound such as this compound, which contains a basic pyridine ring and a pyrrolidine moiety, reversed-phase HPLC is a commonly employed method. The basic nature of the pyridine nitrogen often necessitates the use of a buffer in the mobile phase to ensure good peak shape and reproducibility.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective for separating polar, basic compounds like pyridine derivatives. This approach can offer unique selectivity and improved retention. chemexper.com

Due to the scarcity of specific published HPLC methods for this compound, a general method applicable to substituted pyridines is presented below as a starting point for method development. The conditions are based on established methods for similar analytes. nih.govsielc.comresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of a Substituted Pyridine

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including many pyridine derivatives. researchgate.net The successful analysis of this compound by GC would depend on its thermal stability and volatility. Given its molecular weight, it is amenable to GC analysis.

A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of such compounds. The choice of detector is critical, with a Flame Ionization Detector (FID) providing good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the mass spectrum of the analyte. ijpsr.infonih.gov

Table 2: Representative GC-MS Parameters for the Analysis of a Pyridine Alkaloid

ParameterCondition
GC System Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Other Advanced Analytical Methods (e.g., Elemental Analysis)

Beyond chromatographic techniques, elemental analysis provides fundamental information about the elemental composition of a compound, which is a critical component of its characterization. This technique determines the percentage by weight of each element present in the compound. For a pure sample of this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₆N₂. chemexper.com This data is invaluable for confirming the identity and purity of a synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01111132.12174.95%
HydrogenH1.0081616.1289.15%
NitrogenN14.007228.01415.90%
Total 176.263 100.00%

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes to 2-(2-Pyrrolidinoethyl)Pyridine Analogues

Future research will likely focus on creating libraries of this compound analogues with diverse substitution patterns on both the pyridine (B92270) and pyrrolidine (B122466) rings. Developing efficient and versatile synthetic routes is paramount to achieving this. Current strategies often rely on classical methods, but emerging synthetic methodologies could provide more direct and atom-economical pathways.

Key areas for development include:

Metal-Free Cyclization Reactions: The use of metal-free, mild reaction conditions for constructing the pyridine ring, such as tandem condensations between α,β-unsaturated aldehydes and propargylamine, could offer an environmentally benign route to substituted pyridine cores. nih.gov

Multi-Component Reactions (MCRs): Designing novel MCRs, like the Hantzsch pyridine synthesis, can allow for the rapid assembly of complex and functionally diverse pyridine structures from simple precursors in a single step. mdpi.com

Late-Stage Functionalization: C-H activation and other late-stage functionalization techniques could enable the direct introduction of various substituents onto the pre-formed this compound scaffold. This approach avoids de novo synthesis for each new analogue, significantly streamlining the diversification process.

Flow Chemistry: Continuous flow synthesis can offer safer and more scalable routes to key intermediates and final analogues, particularly for reactions that are hazardous or difficult to control in batch processes. researchgate.net The synthesis of N-heterocyclic azides via flow chemistry is an example of how this technology can handle potentially explosive intermediates safely. researchgate.net

Table 1: Potential Synthetic Strategies for this compound Analogues
Synthetic StrategyDescriptionPotential AdvantagesReference
Multi-Component Reactions (e.g., Hantzsch)Condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia donor to form the dihydropyridine ring, followed by oxidation.High atom economy, operational simplicity, rapid access to diverse structures. mdpi.com
Metal-Free Tandem CyclizationCondensation of α,β-unsaturated aldehydes and propargylamine to construct multisubstituted pyridines.Mild conditions, avoidance of toxic metal catalysts, high yields. nih.gov
Palladium-Catalyzed Cross-CouplingUtilizing reactions like Suzuki or Heck to introduce aryl or vinyl substituents onto a halogenated pyridine precursor.High functional group tolerance, well-established reliability for C-C bond formation. nih.govnih.gov
Continuous Flow Diazotization/AzidationSafe, rapid, and scalable synthesis of intermediates like azidopyridines for further elaboration (e.g., 'click' chemistry).Enhanced safety, improved heat/mass transfer, potential for in-line processing. researchgate.net

Exploration of New Catalytic Systems Employing this compound as Ligand

The nitrogen atoms in both the pyridine and pyrrolidine rings of this compound make it an excellent candidate for a bidentate ligand in coordination chemistry. Its ability to form stable complexes with various transition metals could be harnessed to develop novel catalytic systems.

Future research in this area should explore:

Asymmetric Catalysis: The chiral center that can be introduced into the pyrrolidine ring or the ethyl bridge could be exploited in asymmetric catalysis. Metal complexes of chiral analogues could be effective catalysts for enantioselective reactions.

Bimetallic and Multi-metallic Complexes: The ligand's structure may support the formation of bimetallic complexes, where two different metals can cooperate to achieve unique reactivity and selectivity in organic transformations. uwaterloo.ca

Cross-Coupling Reactions: Palladium(II) complexes bearing pyridine-based ligands have shown high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov Investigating the catalytic activity of this compound-palladium complexes in these and other C-C bond-forming reactions is a promising avenue. nih.govmdpi.com

Oxidation and Reduction Reactions: The electronic properties of the ligand can be tuned by modifying substituents on the pyridine ring, which in turn influences the redox potential of the metal center. This allows for the design of catalysts for specific oxidation or reduction processes. unimi.it The introduction of a pyridine moiety into a macrocyclic ligand skeleton has been shown to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.itunimi.it

Rational Design of Biologically Active Analogues with Tuned Pharmacological Profiles

Pyridine and pyrrolidine motifs are prevalent in a vast number of biologically active compounds and approved drugs. nih.govmdpi.commdpi.com This makes the this compound scaffold a promising starting point for drug discovery programs. Rational design, aided by computational modeling, can guide the synthesis of analogues with optimized pharmacological properties. ebi.ac.uknih.goveuropa.eu

Key therapeutic areas to explore include:

Neurodegenerative Diseases: The pyridine core is present in compounds targeting protein kinases, which are implicated in neurodegenerative diseases. europa.eu Analogues could be designed as specific kinase inhibitors.

Oncology: Many anticancer agents are pyridine derivatives that function as kinase inhibitors (e.g., B-RAF inhibitors) or tubulin polymerization inhibitors. mdpi.comnih.gov Structure-activity relationship (SAR) studies can be conducted to develop potent and selective anticancer compounds from the this compound template. nih.govnih.gov

Antimicrobial and Antiviral Agents: The pyridine nucleus is a "privileged structure" known for its broad antimicrobial and antiviral activities. mdpi.com Modifications to the scaffold could lead to new agents to combat drug-resistant pathogens.

Inflammatory Diseases: Certain pyridine derivatives act as inhibitors of inflammatory kinases like TBK1 and IKKε, which are targets for treating obesity and other metabolic disorders. nih.gov

Table 2: Potential Pharmacological Applications of Designed Analogues
Therapeutic AreaPotential Molecular TargetDesign StrategyReference
OncologyProtein Kinases (e.g., B-RAF, EGFR, VEGFR-2)Synthesize analogues based on known kinase inhibitor pharmacophores; perform SAR studies. nih.govresearchgate.net
Neurodegenerative DisordersProtein Kinases, G-protein coupled receptorsDevelop specific inhibitors by modifying substituents to optimize binding with target proteins. europa.eu
Infectious DiseasesBacterial or viral enzymesIncorporate functional groups known to confer antimicrobial activity. mdpi.com
Inflammatory ConditionsInflammatory Kinases (e.g., TBK1, IKKε)Utilize docking calculations and SAR to create potent and selective kinase inhibitors. nih.gov

Applications in Advanced Materials Science

The electronic and structural features of the pyridine ring make its derivatives valuable building blocks for advanced functional materials. nbinno.com The incorporation of this compound into polymeric or supramolecular structures could lead to materials with novel properties.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are widely used as electron-transport materials in OLEDs due to their electron-withdrawing nature. rsc.org The bis-terpyridine isomers, for instance, have been investigated as optoelectronic materials. rsc.org Analogues of this compound could be designed to have specific electronic band gaps and charge transport capabilities for use in optoelectronic devices. nbinno.com

Polymers and Networks: The compound can be functionalized with polymerizable groups to be incorporated as a monomer into fluoropolymers or other high-performance polymers. mdpi.com Such materials could find applications as sealants, coatings, or membranes with enhanced thermal stability and chemical resistance. mdpi.com

Sensors: The nitrogen atoms of the ligand can coordinate with metal ions, making it a potential component for chemosensors. A change in optical or electronic properties upon binding to a specific analyte could form the basis of a sensing mechanism.

2D Hybrid Materials: Pyridine derivatives have been incorporated into lead iodide hybrids to form 2D materials. nih.gov These materials are promising for solar absorbers, and the structural diversity offered by analogues of 2-(2-ammonioethyl)pyridine could allow for tuning of their transport properties. nih.gov

Integration with Emerging Technologies in Chemical Synthesis and Biological Screening

Advancements in automation and computational science can significantly accelerate the research and development cycle for this compound and its analogues.

Future efforts should focus on:

Automated Synthesis: The use of automated parallel synthesis platforms can rapidly generate large libraries of analogues for high-throughput screening. northumbria.ac.uk This would allow for a more comprehensive exploration of the chemical space around the core scaffold.

High-Throughput Screening (HTS): Screening large libraries of compounds against various biological targets (e.g., kinases, receptors, microbial strains) can quickly identify promising lead compounds for further optimization.

Computational Modeling and Machine Learning: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the biological activity and properties of virtual compounds, helping to prioritize synthetic targets. nih.gov This rational, computer-aided approach can reduce the time and cost associated with drug discovery and materials development. nih.goveuropa.eu

By systematically pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, leading to innovations in medicine, catalysis, and materials science.

Q & A

Q. What are the established synthetic routes for 2-(2-Pyrrolidinoethyl)pyridine, and what mechanistic considerations are involved?

The compound is typically synthesized via nucleophilic substitution between 2-chloromethylpyridine and pyrrolidine under basic conditions (e.g., NaOH in dichloromethane). Key parameters include temperature control (0–25°C) to prevent over-alkylation and solvent selection to enhance reaction efficiency. Post-reaction purification involves aqueous workup (NaHCO₃ washes) and column chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolves aliphatic proton environments (δ 1.6–2.8 ppm for pyrrolidine, δ 7.2–8.6 ppm for pyridine).
  • HRMS : Validates molecular ion peaks ([M+H]⁺ at m/z 177.1392).
  • FT-IR : Confirms N-H stretches (3300–3400 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹). For structural ambiguity, X-ray crystallography using SHELXL refinement provides atomic-level resolution .

Q. What safety protocols are essential when handling this compound?

  • Use argon-filled gloveboxes to prevent oxidative degradation of the pyrrolidine moiety.
  • Neutralize spills with 10% citric acid before ethanol rinsing.
  • Store in amber vials at 2–8°C to minimize hygroscopicity and photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >99% purity for pharmacological applications?

  • Chromatography : Gradient elution (hexane:ethyl acetate 10:1 → 5:1) removes alkylation byproducts.
  • Recrystallization : Ethanol/water (3:1 v/v) at −20°C yields crystals with ≥99% HPLC purity.
  • Solvent Traces : GC-MS analysis ensures residual solvents (e.g., dichloromethane) are below ICH limits (≤600 ppm) .

Q. What role does this compound play in transition metal catalysis?

The compound acts as a bidentate ligand, coordinating via pyridine nitrogen and pyrrolidine amine. In Cu(II) complexes, it enhances catalytic activity in oxidation reactions (e.g., alcohol → ketone) with turnover numbers (TON) up to 1,200. Spectroscopic studies (EPR, UV-Vis) confirm ligand-to-metal charge transfer (LMCT) bands at 420–450 nm, correlating with redox activity .

Q. How can computational models predict the biological interactions of this compound derivatives?

  • Molecular Docking : AutoDock Vina screens binding affinities to targets like acetylcholinesterase (ΔG = −9.2 kcal/mol).
  • QSAR : Hammett σ constants predict logP (2.1 ± 0.3) and bioavailability (F = 78%).
  • MD Simulations : AMBER force fields assess ligand-protein stability over 100 ns trajectories .

Q. What strategies address crystallization challenges for structural validation?

  • Anti-Solvent Diffusion : Slow vapor diffusion with tert-butyl methyl ether induces nucleation.
  • Cryo-Crystallography : Data collection at 100 K with synchrotron radiation (λ = 0.7 Å) improves resolution to 0.8 Å.
  • SHELXT Direct Methods : Resolve phase problems in monoclinic P2₁/c systems .

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Feasible Synthetic Routes

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Reactant of Route 2
2-(2-Pyrrolidinoethyl)Pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.